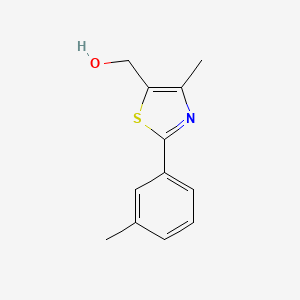
5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a 3-methylphenyl group, making it a unique derivative with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2-(3-methylphenyl)thiazole with formaldehyde under acidic conditions to introduce the methanol group. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity level.
化学反応の分析
Types of Reactions
5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazole derivative with a reduced functional group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products Formed
Oxidation: The major products include 4-methyl-2-(3-methylphenyl)thiazole-5-carboxylic acid.
Reduction: The major products include 4-methyl-2-(3-methylphenyl)thiazole-5-methanol.
Substitution: The products depend on the substituent introduced, such as halogenated derivatives.
科学的研究の応用
5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the methanol group allows for hydrogen bonding interactions, which can enhance its binding affinity to biological targets. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
4-Methyl-5-thiazoleethanol: Similar in structure but lacks the 3-methylphenyl group.
5-Methyl-2-thiazolemethanol: Similar but with different substitution patterns on the thiazole ring.
4-Methyl-2,5-dimethoxyamphetamine: Shares the thiazole ring but has different functional groups.
Uniqueness
5-Thiazolemethanol, 4-methyl-2-(3-methylphenyl)- is unique due to the specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a methanol group and a 3-methylphenyl group makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
61291-94-9 |
|---|---|
分子式 |
C12H13NOS |
分子量 |
219.30 g/mol |
IUPAC名 |
[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C12H13NOS/c1-8-4-3-5-10(6-8)12-13-9(2)11(7-14)15-12/h3-6,14H,7H2,1-2H3 |
InChIキー |
HGFLTEKOTLSSMU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)
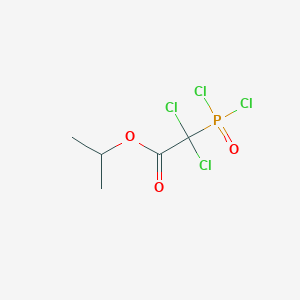
![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)
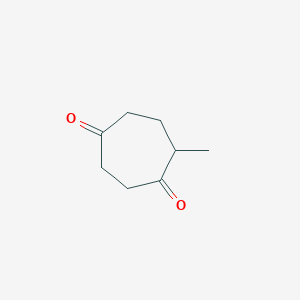
methanone](/img/structure/B14596231.png)
![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
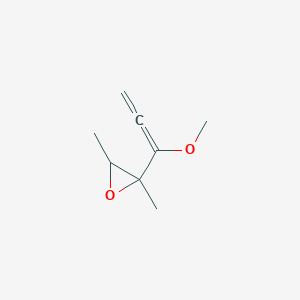

![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)

phosphanium bromide](/img/structure/B14596271.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
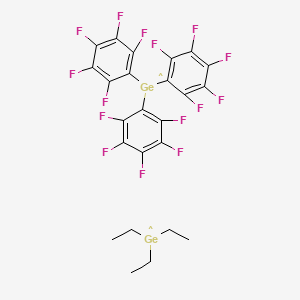
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
